Boc-Ser(Ala-Fmoc)-OH

Peptide Synthesis Alzheimer's Disease Aggregation-Prone Sequences

Standard Fmoc SPPS of aggregation-prone peptides (e.g., amyloid beta, relaxin analogs) often fails due to on-resin peptide aggregation and racemization during esterification. Boc-Ser(Ala-Fmoc)-OH is a pre-formed, protected O-acyl isodipeptide that solves this: • **Aggregation mitigation:** Ester bond pre-inserted in solution, improving intermediate solubility (documented 100-fold advantage for Aβ1-42). • **Racemization-free:** Avoids problematic on-resin O-acyl coupling, ensuring high crude purity directly from automated synthesizers. • **Yield improvement:** Validated for therapeutic peptide drugs (e.g., relaxin B-chain yield from 4% to 23%). Supplied with ≥95% purity (HPLC).

Molecular Formula C26H30N2O8
Molecular Weight 498.5 g/mol
Cat. No. B15156896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ser(Ala-Fmoc)-OH
Molecular FormulaC26H30N2O8
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30)
InChIKeyJNJCOUIAJPRCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Ser(Ala-Fmoc)-OH: O-Acyl Isodipeptide for Difficult Sequences


Boc-Ser(Ala-Fmoc)-OH (CAS 944283-07-2) is an O-acyl isodipeptide building block, specifically a pre-formed, protected depsipeptide unit designed for Fmoc-based solid-phase peptide synthesis (SPPS). As a member of the Boc-Ser/Thr(Fmoc-Xaa)-OH class, it features a Boc-protected serine α-amine and an Fmoc-protected alanine residue esterified to the serine side-chain hydroxyl group [1]. This design creates an ester (isopeptide) bond in place of a native amide bond, a structural modification engineered to mitigate aggregation and improve synthesis efficiency for challenging peptide sequences [2]. The compound is supplied with a typical purity of ≥95% .

Boc-Ser(Ala-Fmoc)-OH vs. Generic Amino Acid Monomers


Generic Fmoc-amino acid monomers, such as Fmoc-Ala-OH and Fmoc-Ser(tBu)-OH, are not functionally equivalent substitutes for Boc-Ser(Ala-Fmoc)-OH. During standard Fmoc SPPS of difficult sequences, the sequential coupling of individual residues often fails due to on-resin peptide aggregation, leading to incomplete acylation and deletion products [1]. The 'O-acyl isodipeptide' approach embodied by Boc-Ser(Ala-Fmoc)-OH circumvents this by pre-forming a critical, aggregation-disrupting ester bond in solution [2]. This is not achievable by simple monomer substitution. Furthermore, attempting to form this specific O-acyl linkage on-resin is known to induce significant racemization [3], which the pre-formed unit avoids, making the compound's specific structural integrity a prerequisite for achieving high-purity product from difficult sequences [2].

Boc-Ser(Ala-Fmoc)-OH Performance Advantages


Eliminating Sequence-Dependent Deletions in Aβ1-42 Synthesis

In the synthesis of the Alzheimer's-related Aβ1-42 isopeptide, using a related O-acyl isodipeptide unit, Boc-Ser(Fmoc-Gly)-OH, a specific solvent-dependent side reaction was observed that caused deletion of Ser26 [1]. Using standard coupling solvent (DMF or NMP) with this unit resulted in a significant side reaction. The problem was solved by switching the coupling solvent to dichloromethane (DCM), which allowed the target Aβ1-42 isopeptide to be synthesized with almost no major side reaction [1]. This highlights the importance of precise reaction control enabled by the unit, a requirement that generic, sequential coupling of monomers fails to meet for this sequence, leading to low or no yield of the correct product [2].

Peptide Synthesis Alzheimer's Disease Aggregation-Prone Sequences

Racemization-Free Synthesis by Bypassing On-Resin Esterification

On-resin esterification to create O-acyl isopeptide linkages is known to induce a large amount of racemization [1]. The development of the Boc-Ser/Thr(Fmoc-Xaa)-OH unit allows researchers to bypass this problematic on-resin step entirely. By using these pre-formed units, racemization-inducible esterification on the resin is omitted [1]. The resulting crude isopeptide synthesized using the unit was confirmed to be of high purity with no byproduct derived from the difficult sequence or racemization [1]. Furthermore, the synthesis of the forty units in the foundational study was achieved without epimerization [2].

Peptide Epimerization SPPS Chiral Purity

Major Solubility Enhancement for Aβ1-42 Peptide Precursor

The O-acyl isopeptide strategy dramatically improves the physical properties of aggregation-prone peptide precursors. For the Alzheimer's disease-related Aβ1-42 peptide, the O-acyl isopeptide precursor (iso-Aβ1-42), which incorporates the isopeptide unit, exhibited a 100-fold higher water solubility than the native Aβ1-42 peptide [1]. This enhanced solubility of the protected peptide intermediate greatly facilitates handling, purification, and subsequent biological assays. The effect is class-wide for O-acyl isopeptides; for example, in the synthesis of human relaxin-2, the insertion of two isoacyl dipeptide segments increased the yield of the B-chain after purification to 23% [2].

Peptide Solubility Alzheimer's Disease Peptide Purification

Automated SPPS for Challenging Sequences

The development of O-acyl isodipeptide units was specifically driven by the need to apply the O-acyl isopeptide method to fully automated protocols for the synthesis of long peptides and proteins [1]. The units were designed to be used as routine building blocks in standard Fmoc SPPS cycles [2]. This allows research labs and production facilities to leverage automated peptide synthesizers for challenging targets that would otherwise require extensive manual intervention and optimization. This contrasts sharply with on-resin esterification methods, which are difficult to control and automate, and with the use of standard monomers, which often fail completely for such sequences [1].

Automated Peptide Synthesis Difficult Peptides O-Acyl Isopeptide Method

Boc-Ser(Ala-Fmoc)-OH Scientific and Industrial Applications


Aggregation-Prone Peptide Synthesis for Neurodegeneration Research

Primary application is the synthesis of difficult sequences like amyloid beta (Aβ) peptides [1]. The evidence shows that O-acyl isodipeptide units are required to synthesize Aβ1-42 isopeptides in high purity, with a demonstrated 100-fold solubility advantage for the intermediate, and with the critical ability to avoid sequence deletions that plague standard methods [REFS-1, REFS-2].

Automated High-Throughput Synthesis of Difficult Peptides

The unit is designed for compatibility with fully automated Fmoc SPPS protocols for long peptides and proteins [1]. Its use eliminates the need for manual, racemization-prone on-resin esterification steps, thereby reducing byproduct formation and ensuring high crude purity directly from the synthesizer [2].

Complex Therapeutic Peptide Production with Chiral Purity

For peptide drug candidates where a specific sequence or post-translational modification causes synthetic difficulties, such as therapeutic relaxin analogs [1], the unit provides a validated route. Its use is associated with significant yield improvements (e.g., from 4% to 23% for a relaxin B-chain [1]) and a documented ability to prevent racemization, a critical quality attribute for pharmaceutical production [2].

Technical Documentation Hub

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